molecular formula C37H35NO3 B12038109 2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate

2-(Biphenyl-4-yl)-2-oxoethyl 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B12038109
M. Wt: 541.7 g/mol
InChI Key: DEKPTOPJLPVFLD-UHFFFAOYSA-N
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Description

2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE is a complex organic compound that features a biphenyl group, a hexylphenyl group, and a quinolinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE typically involves multiple steps, including the formation of the biphenyl and quinolinecarboxylate units, followed by their coupling. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to form the biphenyl and quinolinecarboxylate structures . The reaction conditions often include the use of solvents like tetrahydrofuran or dimethylformamide, and bases such as potassium carbonate or cesium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as column chromatography or recrystallization, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Substituting agents: Bromine, nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinecarboxylate derivatives, while substitution reactions can introduce various functional groups onto the biphenyl or quinolinecarboxylate rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. In medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE: shares similarities with other biphenyl and quinolinecarboxylate derivatives, such as:

Uniqueness

The uniqueness of 2-(1,1’-BIPHENYL)-4-YL-2-OXOETHYL 2-(4-HEXYLPHENYL)-6-ME-4-QUINOLINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct electronic and steric properties. These properties make it particularly suitable for applications in organic electronics and materials science, where precise control over molecular interactions is crucial .

Properties

Molecular Formula

C37H35NO3

Molecular Weight

541.7 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 2-(4-hexylphenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C37H35NO3/c1-3-4-5-7-10-27-14-16-30(17-15-27)35-24-33(32-23-26(2)13-22-34(32)38-35)37(40)41-25-36(39)31-20-18-29(19-21-31)28-11-8-6-9-12-28/h6,8-9,11-24H,3-5,7,10,25H2,1-2H3

InChI Key

DEKPTOPJLPVFLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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